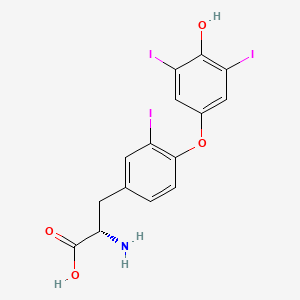

3,3',5'-Triiodo-L-thyronine

概要

説明

3,3’,5’-Triiodo-L-thyronine, also known as O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine, is a biologically active thyroid hormone. It plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is commonly referred to as triiodothyronine and is essential for normal body growth and central nervous system maturation in fetuses .

準備方法

Synthetic Routes and Reaction Conditions

3,3’,5’-Triiodo-L-thyronine can be synthesized through several methods. One common approach involves the iodination of L-tyrosine. The reaction typically requires iodine and an oxidizing agent, such as hydrogen peroxide, under acidic conditions. The process involves multiple steps, including the protection of functional groups, iodination, and deprotection .

Industrial Production Methods

In industrial settings, the production of 3,3’,5’-Triiodo-L-thyronine often involves large-scale iodination reactions. The compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The industrial process may also include purification steps, such as crystallization and chromatography, to obtain the final product .

化学反応の分析

Types of Reactions

3,3’,5’-Triiodo-L-thyronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the iodine atoms, leading to the formation of deiodinated products.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can produce deiodinated derivatives .

科学的研究の応用

Endocrine Research and Clinical Diagnostics

Hormonal Regulation Studies

rT3 is primarily known for its role as a biologically inactive metabolite of thyroxine (T4). It is produced through the deiodination of T4 and is involved in the regulation of various physiological processes. Research indicates that rT3 can bind to thyroid hormone receptors, albeit with lower affinity compared to T3, thus influencing metabolic pathways and hormonal responses .

Radioimmunoassay Development

A significant application of rT3 is in the development of sensitive radioimmunoassays (RIAs) for measuring serum levels of thyroid hormones. An improved RIA technique specifically targeting rT3 has been developed, which enhances the accuracy of thyroid function tests and aids in diagnosing conditions like hypothyroidism and hyperthyroidism .

Molecular Mechanisms in Muscle Differentiation

Influence on Myogenesis

Research has demonstrated that rT3 can activate myogenic differentiation by promoting MyoD gene transcription in muscle cells. This is particularly relevant for understanding skeletal muscle development and regeneration. The binding of rT3 to thyroid hormone receptors facilitates a cascade of genetic expressions necessary for muscle fiber differentiation, highlighting its potential role in muscle repair therapies .

Metabolic Studies

Effects on Glucose Metabolism

Studies involving cultured rat pituitary cells have shown that rT3 can stimulate glucose consumption and growth hormone production. While its potency is lower than T3, it still exhibits significant metabolic effects, suggesting potential applications in metabolic syndrome research and therapies targeting insulin sensitivity .

Pharmacological Applications

Therapeutic Potential

Although primarily considered an inactive metabolite, rT3's weak agonistic properties at thyroid hormone receptors suggest potential therapeutic applications. For instance, it may serve as a therapeutic agent in conditions where modulation of thyroid hormone activity is beneficial without the full effects associated with T3 .

Environmental Toxicology

Detection in Aquatic Models

The quantification of rT3 alongside other thyroid hormones has been employed in environmental toxicology studies, particularly concerning the impact of pollutants on endocrine function in aquatic organisms like zebrafish. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry have been utilized to assess changes in thyroid hormone levels following exposure to environmental contaminants .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| JCI Study on RIA | Developed a sensitive assay for rT3 measurement | Clinical diagnostics |

| MyoD Activation Study | Demonstrated rT3's role in muscle differentiation | Muscle biology |

| Pituitary Cell Study | Showed stimulation of glucose metabolism by rT3 | Metabolic research |

| Zebrafish Toxicology Study | Quantified hormonal changes due to PCB exposure | Environmental monitoring |

作用機序

3,3’,5’-Triiodo-L-thyronine exerts its effects by binding to thyroid hormone receptors in target tissues. This binding initiates a cascade of molecular events, including the activation of transcription factors and the regulation of gene expression. The hormone stimulates metabolic processes, such as the breakdown of glucose, fats, and proteins, by increasing the levels of metabolic enzymes like hexokinase and liver glucose 6-phosphatase . It also plays a crucial role in central nervous system maturation and normal body growth .

類似化合物との比較

Similar Compounds

Thyroxine (T4): A precursor to 3,3’,5’-Triiodo-L-thyronine, it is converted to the active form in target tissues.

Reverse T3 (rT3): An inactive form of triiodothyronine that is produced in small amounts.

3,5-Diiodo-L-thyronine (T2): A less iodinated derivative with distinct biological activities.

Uniqueness

3,3’,5’-Triiodo-L-thyronine is unique due to its high biological activity and its role as the primary active thyroid hormone. Unlike thyroxine, which serves as a precursor, triiodothyronine directly influences metabolic processes and gene expression. Its ability to regulate various physiological functions makes it a critical compound in both research and clinical settings .

生物活性

3,3',5'-Triiodo-L-thyronine (T3) is a biologically active thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and differentiation. This article delves into the biological activity of T3, highlighting its mechanisms of action, effects on different cell types, and implications for health and disease.

T3 exerts its biological effects primarily through interaction with thyroid hormone receptors (THRs), which are nuclear receptors that mediate gene expression. T3 has a higher affinity for THRβ compared to THRα, influencing metabolic processes in various tissues. The rapid actions of T3 are attributed to non-genomic pathways involving mitochondrial functions and signaling cascades.

- Mitochondrial Activity : T3 enhances mitochondrial respiration and ATP production. It stimulates cytochrome c oxidase activity, leading to increased oxidative phosphorylation and energy expenditure .

- Calcium Homeostasis : T3 increases intracellular calcium levels, which plays a role in activating various signaling pathways essential for cellular function .

Cardiomyocytes

Recent studies have demonstrated that T3 enhances contractile function in cardiac myocytes. In isolated myocyte experiments, T3 administration resulted in significant increases in the velocity of shortening:

- Control Myocytes : A dose of 100 pmol/L T3 increased shortening velocity by 51%.

- Dilated Cardiomyopathy Myocytes : The same dose resulted in a 54% increase in shortening velocity .

These findings suggest that T3 may be beneficial in treating heart failure by improving myocardial contractility.

Pancreatic Cells

In human pancreatic duct cells (hPANC-1), T3 treatment has been shown to block cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This effect indicates a potential role for T3 in regulating pancreatic cell growth and differentiation, which could have implications for diabetes management .

Influence on Immune Function

T3 also modulates immune responses. In studies involving C57BL/6 mice, administration of T3 led to alterations in B-cell populations within the bone marrow and spleen. Specifically:

- Increased frequencies of pre-B and immature B-cells.

- Decreased mature B-cell percentages.

- Enhanced splenic cellularity and size .

These changes suggest that T3 may influence immune system dynamics, potentially affecting autoimmune conditions or responses to infections.

Comparative Studies: T3 vs. 3,5-Diiodo-L-thyronine (T2)

Recent research has compared the effects of T3 with its metabolite 3,5-diiodo-L-thyronine (T2). Both compounds restored oxidative balance and enhanced antioxidant defenses in hypothyroid rats. Notably:

- T2 was found to be more effective than T3 at reducing pro-inflammatory cytokines IL-6 and IL-1β while stimulating IL-10 release.

- Both hormones promoted mitochondrial quality control mechanisms but differed in their impact on mitochondrial biogenesis .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Cardiomyocyte Function | T3 enhances contractility in both normal and dilated cardiomyopathy myocytes | Potential therapeutic use in heart failure |

| Pancreatic Cell Growth | T3 induces G0/G1 phase arrest in hPANC-1 cells | Possible application in pancreatic cancer treatment |

| Immune Modulation | Altered B-cell populations post-T3 treatment | Insights into thyroid hormone effects on immunity |

特性

CAS番号 |

5817-39-0 |

|---|---|

分子式 |

C15H12I3NO4 |

分子量 |

650.97 g/mol |

IUPAC名 |

(2S)-2-azaniumyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoate |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 |

InChIキー |

HZCBWYNLGPIQRK-LBPRGKRZSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |

異性体SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |

正規SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |

外観 |

Solid powder |

Key on ui other cas no. |

5817-39-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,3',5'-Triiodothyronine 3,3,5 Triiodothyronine 3,3,5-Triiodothyronine Reverse T3 Thyroid hormone Reverse Triiodothyronine Triiodothyronine, Reverse |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。